Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
Overview
Description
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a complex chemical compound that belongs to the family of glycopeptides. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an asparagine (Asn) residue, and a tris-acetylated N-acetylglucosamine (GlcNAc) moiety. The compound is often used in the synthesis of glycopeptides and glycoproteins, which are essential in various biological processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The general synthetic route can be summarized as follows:
Protection of Asparagine: The asparagine residue is protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Glycosylation: The protected asparagine is then glycosylated with a tris-acetylated N-acetylglucosamine (GlcNAc) donor. This step often requires the use of a glycosylation catalyst, such as silver triflate (AgOTf), and a suitable solvent, such as dichloromethane (DCM).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base, such as piperidine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base, such as piperidine.
Glycosylation: Addition of sugar moieties to the asparagine residue.
Acetylation/Deacetylation: Modification of the acetyl groups on the GlcNAc moiety.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Glycosylation: Silver triflate (AgOTf) in dichloromethane (DCM).
Acetylation: Acetic anhydride in pyridine.
Major Products
The major products formed from these reactions include deprotected glycopeptides, glycosylated asparagine derivatives, and acetylated or deacetylated GlcNAc moieties.
Scientific Research Applications
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex glycopeptides and glycoproteins for studying protein-carbohydrate interactions.
Biology: Employed in the investigation of glycosylation processes and their role in cellular functions.
Medicine: Utilized in the development of glycopeptide-based therapeutics and vaccines.
Industry: Applied in the production of biopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH involves its incorporation into glycopeptides and glycoproteins. The compound interacts with specific enzymes and receptors, influencing various biological processes. The tris-acetylated N-acetylglucosamine moiety plays a crucial role in modulating protein-carbohydrate interactions, which are essential for cell signaling, immune response, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Asn(GlcNAc-beta)-OH: Similar structure but without the acetyl groups on the GlcNAc moiety.
Fmoc-L-Asn(GlcNAc(Ac)2-beta)-OH: Contains two acetyl groups instead of three.
Fmoc-L-Asn(GlcNAc(Ac)4-beta)-OH: Contains four acetyl groups instead of three.
Uniqueness
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is unique due to its specific tris-acetylated N-acetylglucosamine moiety, which provides distinct properties in terms of stability, solubility, and reactivity. This uniqueness makes it particularly valuable in the synthesis of glycopeptides and glycoproteins with specific biological functions.
Properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOACISSHGAAMLK-MJCYOTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442309 | |
Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131287-39-3 | |
Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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